Tris(2-ethoxyphenyl)phosphane

Description

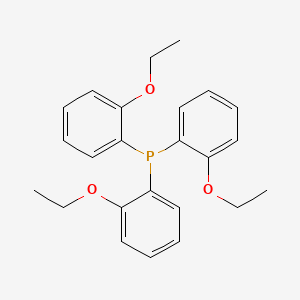

Tris(2-ethoxyphenyl)phosphane is a tertiary phosphine ligand featuring three 2-ethoxyphenyl substituents bonded to a central phosphorus atom. The ethoxy (–OCH₂CH₃) groups in the ortho position of the phenyl rings confer steric bulk and moderate electron-donating properties, making this ligand valuable in coordination chemistry and catalytic applications.

Properties

CAS No. |

485817-30-9 |

|---|---|

Molecular Formula |

C24H27O3P |

Molecular Weight |

394.4 g/mol |

IUPAC Name |

tris(2-ethoxyphenyl)phosphane |

InChI |

InChI=1S/C24H27O3P/c1-4-25-19-13-7-10-16-22(19)28(23-17-11-8-14-20(23)26-5-2)24-18-12-9-15-21(24)27-6-3/h7-18H,4-6H2,1-3H3 |

InChI Key |

SOLZICGYPCFEPY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1P(C2=CC=CC=C2OCC)C3=CC=CC=C3OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

From Halogenophosphines and Organometallic Reagents: One common method involves the reaction of halogenophosphines with organometallic reagents.

From Metallated Phosphines:

Addition of P–H to Unsaturated Compounds: This method involves the addition of phosphine hydrides to unsaturated compounds like alkenes or alkynes.

Industrial Production Methods: Industrial production typically involves large-scale reactions using the above methods, with careful control of reaction conditions to ensure high yield and purity. The reactions are often carried out in specialized reactors under controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tris(2-ethoxyphenyl)phosphane can undergo oxidation reactions to form phosphine oxides.

Reduction: It can be reduced to form phosphine hydrides.

Substitution: The compound can participate in substitution reactions where one or more of the ethoxyphenyl groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be used under mild to moderate conditions.

Major Products:

Oxidation: Phosphine oxides.

Reduction: Phosphine hydrides.

Substitution: Substituted phosphines with different functional groups.

Scientific Research Applications

Chemistry:

Organic Synthesis: It is employed in various organic synthesis reactions due to its ability to stabilize reactive intermediates.

Biology and Medicine:

Biological Studies: The compound is used in studies involving the reduction of disulfides in proteins and peptides.

Medical Research:

Industry:

Material Science: this compound is used in the synthesis of advanced materials, including polymers and nanomaterials.

Environmental Chemistry: It is used in the development of catalysts for environmental remediation processes.

Mechanism of Action

Mechanism: Tris(2-ethoxyphenyl)phosphane acts primarily as a ligand, coordinating with transition metals to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating the transformation of substrates into desired products.

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural and Electronic Properties

Substituent Effects

Tris(2-methoxyphenyl)phosphane (CAS 4731-65-1):

Tris(2,4-xylyl)phosphane :

Triphenylphosphane (PPh₃) :

Physical Properties

| Compound | Melting Point (°C) | logP (Octanol/Water) | Molecular Volume (ml/mol) |

|---|---|---|---|

| Tris(2-methoxyphenyl)phosphane | 204–208 | 3.471 | 273.54 |

| Tris(4-methoxyphenyl)phosphane | 131–134 | Not reported | Not reported |

| Triphenylphosphane | 80–82 | 4.50 | 248.00 |

Data sourced from commercial catalogs and computational studies .

Metal Complex Stability

Gold(I) Complexes :

- Triphenylphosphane-gold(I) complexes (e.g., compounds 5 and 6 in ) exhibit cytotoxicity (IC₅₀ = 3.46 µM in MDA-MB231 cells) by inhibiting enzymes like dihydrofolate reductase (DHFR) and thioredoxin reductase (TrxR) .

- Ortho-substituted phosphanes (e.g., methoxy or ethoxy) may enhance complex stability by reducing ligand lability in biological environments .

Molybdenum Complexes :

Steric vs. Electronic Trade-offs

- Bulky ligands like Tris(2-ethoxyphenyl)phosphane may hinder metal center accessibility, reducing catalytic activity but improving selectivity.

- Less hindered analogs (e.g., triphenylphosphane) allow faster substrate binding but are prone to oxidative degradation .

Anticancer Activity

- Hydrophilicity vs. Efficacy :

- Hydrophilic phosphanes (e.g., tris(hydroxymethyl)phosphane) show early-stage plasmodia growth inhibition (85% at 100 µM), while bulky analogs (e.g., this compound) may require lower doses due to improved membrane penetration .

- Gold(I) complexes with triphenylphosphane ligands demonstrate time-dependent DHFR inhibition (37–49% residual activity after 12 h), suggesting similar mechanisms for ethoxy-substituted derivatives .

Toxicity and Stability

- Gold phosphane compounds are prone to ligand exchange with serum albumin, leading to systemic toxicity. Bulkier ligands (e.g., ethoxy-substituted) could reduce this exchange, enhancing therapeutic index .

Crystallographic Behavior

- Tris(2,4-xylyl)phosphane exhibits propeller chirality and forms supramolecular networks via C–H···O interactions. Ethoxy substituents may induce similar chiral packing, influencing material properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.